molecular formula C13H18O4 B1208663 Allyltetramethoxybenzene CAS No. 15361-99-6

Allyltetramethoxybenzene

Cat. No. B1208663
CAS RN: 15361-99-6
M. Wt: 238.28 g/mol
InChI Key: HRAXJWRHSUTMCS-UHFFFAOYSA-N
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Description

Allyltetramethoxybenzene is a benzenetriol. It has a role as a metabolite.
1, 2, 3, 4-Tetramethoxy-5-(2-propenyl)benzene, also known as 1-allyl-2, 3, 4, 5-tetramethoxy-benzene or 6-methoxyelemicin, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 1, 2, 3, 4-Tetramethoxy-5-(2-propenyl)benzene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 2, 3, 4-tetramethoxy-5-(2-propenyl)benzene is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 2, 3, 4-tetramethoxy-5-(2-propenyl)benzene can be found in herbs and spices and parsley. This makes 1, 2, 3, 4-tetramethoxy-5-(2-propenyl)benzene a potential biomarker for the consumption of these food products.

Scientific Research Applications

Carcinogenicity Studies

Allyltetramethoxybenzene and its related compounds have been extensively studied for their carcinogenic properties. Miller et al. (1983) investigated the hepatocarcinogenicity of allyltetramethoxybenzene derivatives in mice, revealing significant insights into the carcinogenic potential of these compounds when ingested in small amounts through spices, essential oils, or vegetables (Miller et al., 1983).

Isolation from Natural Sources

Research by Semenov et al. (2007) focused on isolating polyalkoxybenzenes like allyltetramethoxybenzene from CO2 extracts of various plants. This study provided valuable information on the natural sources of allyltetramethoxybenzene and the effective processes for its isolation (Semenov et al., 2007).

Synthetic Applications

Lee et al. (1988) described a method for the allylation of aromatic compounds using allyltrimethylsilane, which is relevant to the synthesis of allyltetramethoxybenzene and its derivatives (Lee et al., 1988).

Antiproliferative Activity

A 2022 study by Tsyganov et al. explored the synthesis of triphenylphosphonium derivatives of natural allylpolyalkoxybenzenes, including allyltetramethoxybenzene, to examine their antiproliferative activities. This research is crucial for understanding the potential therapeutic applications of these compounds in cancer treatment (Tsyganov et al., 2022).

Analytical Techniques

Astashkina et al. (2012) developed methods for the extraction and analysis of 2-metoxy-4-allylhydroxybenzene, closely related to allyltetramethoxybenzene, using techniques like thin layer chromatography and chromatography-mass spectrometry (Astashkina et al., 2012).

properties

CAS RN

15361-99-6

Product Name

Allyltetramethoxybenzene

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

1,2,3,4-tetramethoxy-5-prop-2-enylbenzene

InChI

InChI=1S/C13H18O4/c1-6-7-9-8-10(14-2)12(16-4)13(17-5)11(9)15-3/h6,8H,1,7H2,2-5H3

InChI Key

HRAXJWRHSUTMCS-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1)CC=C)OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)CC=C)OC)OC)OC

melting_point

25.0 °C
25°C

Other CAS RN

101843-39-4
15361-99-6

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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